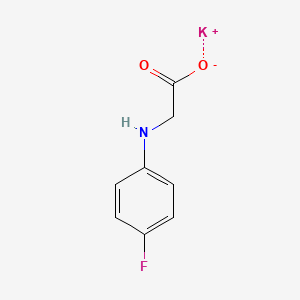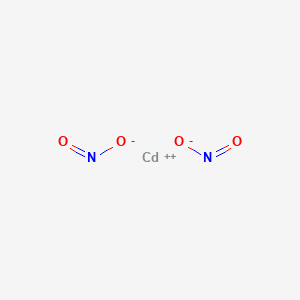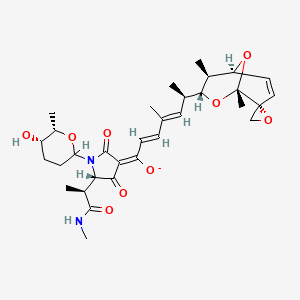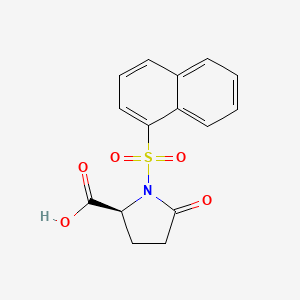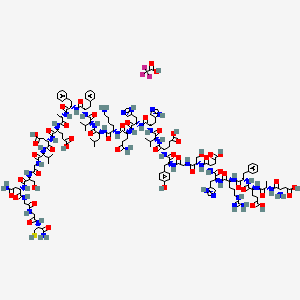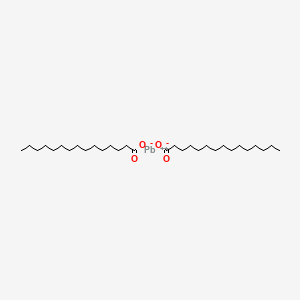
Lead pentadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead pentadecanoate is a chemical compound formed by the combination of lead and pentadecanoic acid It is a type of lead carboxylate, where the lead ion is bonded to the carboxylate group of pentadecanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead pentadecanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with pentadecanoic acid. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the lead carboxylate. The general reaction is as follows: [ \text{PbO} + 2 \text{C}{15}\text{H}{31}\text{COOH} \rightarrow \text{Pb(C}{15}\text{H}{31}\text{COO})_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting lead salts with fatty acids under controlled conditions. The process involves dissolving lead salts in a suitable solvent and then adding the fatty acid. The mixture is heated to promote the reaction, and the product is purified through filtration and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Lead pentadecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield lead metal and pentadecanoic acid.
Substitution: The carboxylate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Halogenating agents or other electrophiles in the presence of catalysts.
Major Products Formed:
Oxidation: Lead oxides and carbon dioxide.
Reduction: Lead metal and pentadecanoic acid.
Substitution: Various lead carboxylates with different functional groups.
Applications De Recherche Scientifique
Lead pentadecanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lead compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized materials, including lubricants and coatings.
Mécanisme D'action
The mechanism of action of lead pentadecanoate involves its interaction with cellular components and enzymes. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress and cellular damage. The carboxylate group of pentadecanoic acid may also interact with lipid membranes, affecting their integrity and function.
Comparaison Avec Des Composés Similaires
Lead acetate: Another lead carboxylate with similar properties but different applications.
Lead stearate: A lead carboxylate with a longer fatty acid chain, used in different industrial applications.
Lead oleate: A lead carboxylate with an unsaturated fatty acid, offering different chemical reactivity.
Uniqueness: Lead pentadecanoate is unique due to its specific fatty acid chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for applications where longer or shorter chain lead carboxylates may not be effective.
Propriétés
Numéro CAS |
93966-74-6 |
|---|---|
Formule moléculaire |
C30H58O4Pb |
Poids moléculaire |
690 g/mol |
Nom IUPAC |
lead(2+);pentadecanoate |
InChI |
InChI=1S/2C15H30O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |
Clé InChI |
QQUKCAHSWRUFAJ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Dibutylamino)ethyl]phenol](/img/structure/B12644365.png)

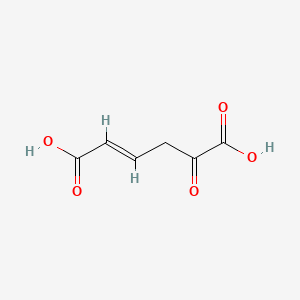
![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12644377.png)

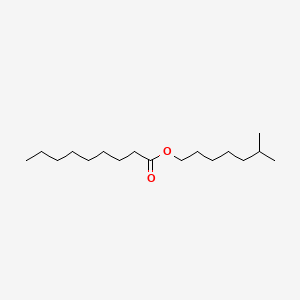
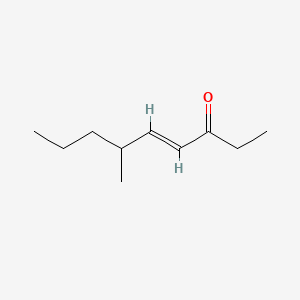
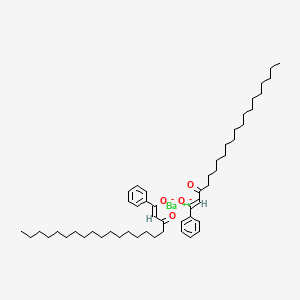
![tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate](/img/structure/B12644413.png)
